

Synthesis of "N-(3-Methoxyphenyl)Cinnamamide" from 3-methoxyaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>N</i> -(3-Methoxyphenyl)Cinnamamide
Cat. No.:	B018740

[Get Quote](#)

Application Note: Synthesis of N-(3-Methoxyphenyl)Cinnamamide

Abstract

This application note details a robust and efficient protocol for the synthesis of **N-(3-Methoxyphenyl)Cinnamamide**, a key intermediate in the development of pharmaceutical agents. The synthesis is achieved through a Schotten-Baumann reaction, which involves the acylation of 3-methoxyaniline with cinnamoyl chloride. This method is widely applicable in medicinal chemistry and drug discovery for the creation of amide bonds. The protocol provided herein is optimized for high yield and purity, making it suitable for both research and process development applications.

Introduction

N-aryl cinnamamides are a class of organic compounds that have garnered significant interest in the field of drug development due to their diverse biological activities. The target compound, **N-(3-Methoxyphenyl)Cinnamamide**, serves as a crucial building block in the synthesis of various pharmaceutical agents, including the antipsychotic drug Brexpiprazole. The amide linkage is a fundamental functional group in many biologically active molecules, and its efficient formation is a cornerstone of organic synthesis.

The Schotten-Baumann reaction is a well-established method for synthesizing amides from amines and acyl chlorides.^[1] This reaction is typically performed under biphasic conditions, with an organic solvent to dissolve the reactants and an aqueous basic solution to neutralize the hydrochloric acid byproduct, driving the reaction to completion.^[1] This application note provides a detailed, step-by-step protocol for the synthesis of **N-(3-Methoxyphenyl)Cinnamamide**, along with expected analytical data for the final product.

Experimental Protocol

Materials:

- 3-Methoxyaniline ($\geq 98\%$)
- Cinnamoyl chloride ($\geq 98\%$)
- Dichloromethane (DCM), anhydrous
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl), 1 M solution
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Ethanol, for recrystallization
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Büchner funnel and filter paper

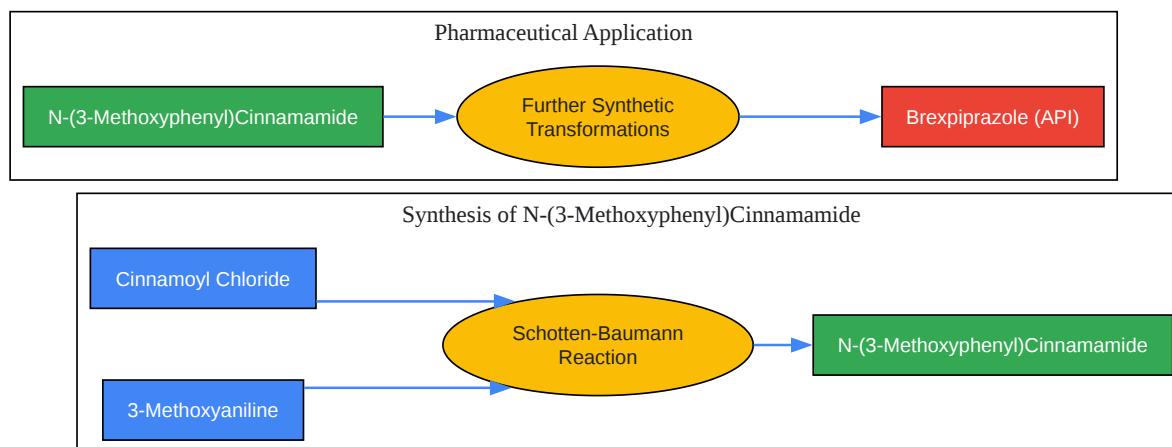
Procedure:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyaniline (1.0 eq) in anhydrous dichloromethane (50 mL). Cool the solution to 0-5 °C using an ice bath.
- Addition of Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide. Slowly add the NaOH solution (2.0 eq) to the stirred solution of 3-methoxyaniline.
- Addition of Acyl Chloride: Dissolve cinnamoyl chloride (1.05 eq) in anhydrous dichloromethane (25 mL). Transfer this solution to a dropping funnel and add it dropwise to the biphasic reaction mixture over 30 minutes, while maintaining the temperature at 0-5 °C.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- Purification: Recrystallize the crude solid from hot ethanol to yield pure **N-(3-Methoxyphenyl)Cinnamamide** as an off-white solid.[2]

Safety Precautions:

- All manipulations should be performed in a well-ventilated fume hood.
- Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
- Cinnamoyl chloride is corrosive and lachrymatory; handle with care.
- Dichloromethane is a volatile and potentially carcinogenic solvent.

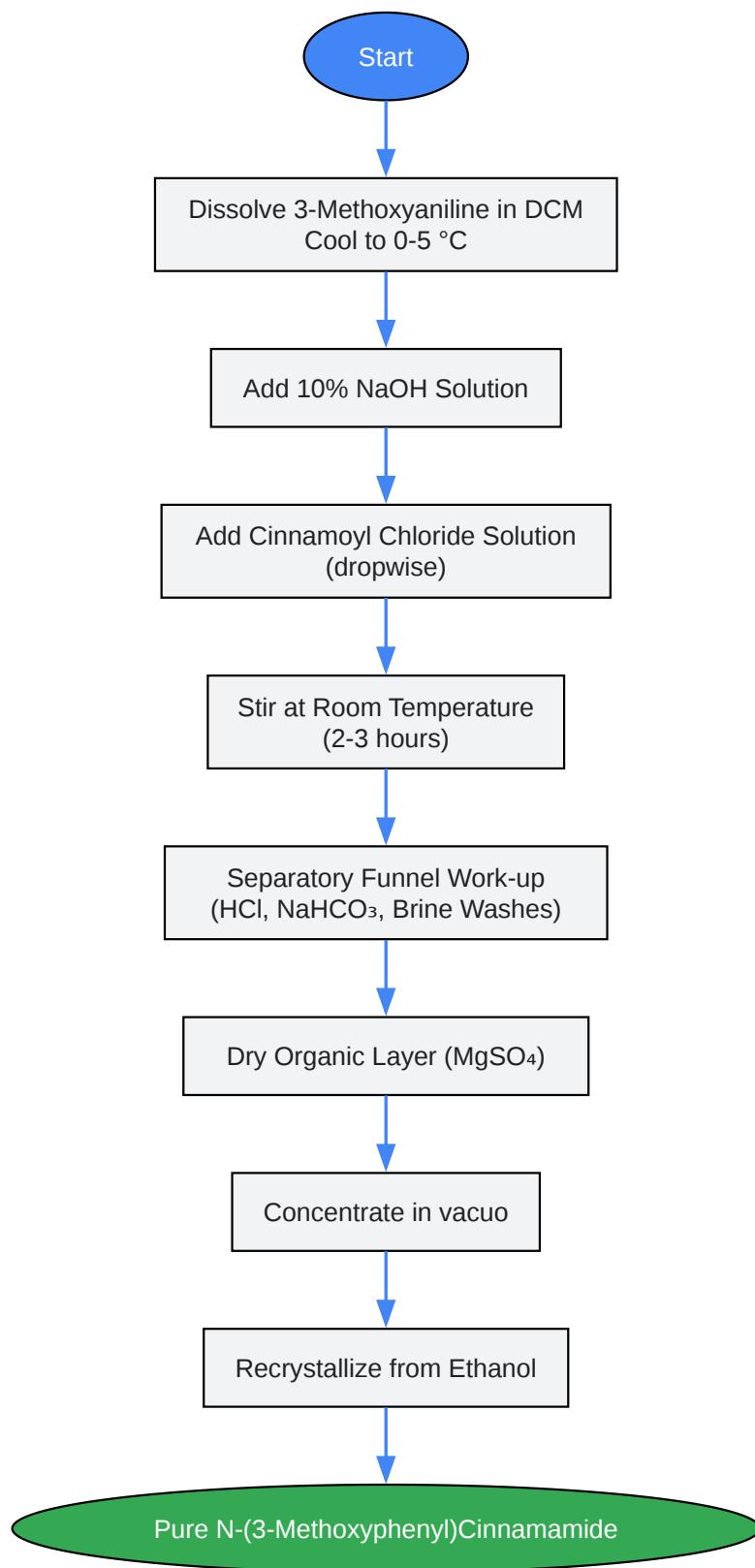
Data Presentation


The following table summarizes the expected quantitative data for the synthesis of **N-(3-Methoxyphenyl)Cinnamamide**.

Parameter	Value	Reference
Reactants		
3-Methoxyaniline	1.0 eq	
Cinnamoyl chloride	1.05 eq	
Sodium hydroxide	2.0 eq	
Reaction Conditions		
Solvent	Dichloromethane/Water (biphasic)	
Temperature	0-5 °C to Room Temperature	
Reaction Time	2-3 hours	
Product		
Product Name	N-(3-Methoxyphenyl)Cinnamamide	
CAS Number	127033-74-3	[2]
Molecular Formula	C ₁₆ H ₁₅ NO ₂	[3]
Molecular Weight	253.30 g/mol	[3]
Appearance	Off-White Solid	[2]
Expected Results		
Yield	85-95% (Typical for similar reactions)	Based on analogous syntheses [4][5]
Melting Point	To be determined	
Spectroscopic Data		
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): ~7.7 (d, 1H), ~7.5-7.2 (m, 7H), ~6.9 (m, 2H), ~6.6 (d, 1H), ~3.8 (s, 3H)	Inferred from similar structures [4][6]

¹³ C NMR (CDCl ₃ , 101 MHz)	δ (ppm): ~164, ~160, ~142, ~139, ~134, ~130, ~129, ~128, ~121, ~114, ~110, ~105, ~55	Inferred from similar structures[4][6]
IR (KBr)	ν (cm ⁻¹): ~3300 (N-H), ~1660 (C=O), ~1600 (C=C), ~1530 (N-H bend)	Inferred from similar structures

Signaling Pathways and Experimental Workflows


The synthesis of **N-(3-Methoxyphenyl)Cinnamamide** follows a straightforward chemical transformation. The logical relationship of this synthesis as a key step in the production of the pharmaceutical agent Brexpiprazole is illustrated below.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway and application of **N-(3-Methoxyphenyl)Cinnamamide**.

The experimental workflow for the synthesis and purification of **N-(3-Methoxyphenyl)Cinnamamide** is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **N-(3-Methoxyphenyl)Cinnamamide**.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of **N-(3-Methoxyphenyl)Cinnamamide**. The described Schotten-Baumann reaction is a reliable and high-yielding method for the preparation of this important pharmaceutical intermediate. The provided experimental details and expected data will be valuable for researchers and scientists in the fields of organic synthesis and drug development. The straightforward nature of the reaction and purification makes this protocol amenable to scaling for larger-scale production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 4. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation | MDPI [mdpi.com]
- 5. N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)-Like 2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- To cite this document: BenchChem. [Synthesis of "N-(3-Methoxyphenyl)Cinnamamide" from 3-methoxyaniline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b018740#synthesis-of-n-3-methoxyphenyl-cinnamamide-from-3-methoxyaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com